molecular formula C17H14OS B14380064 (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone CAS No. 89805-86-7

(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone

Cat. No.: B14380064
CAS No.: 89805-86-7
M. Wt: 266.4 g/mol
InChI Key: IFEGGBNGVNZTRS-UHFFFAOYSA-N
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Description

(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of benzothiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone typically involves the condensation of an aromatic aldehyde with a thiopyran derivative. One common method involves the use of N,N-dimethylformamide (DMF) and sulfur as reagents . The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiopyran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Medicine

The compound’s potential medicinal applications include its use as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional properties.

Mechanism of Action

The mechanism of action of (1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-2-benzothiopyran-1-yl)(phenyl)methanone is unique due to its thiopyran ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

89805-86-7

Molecular Formula

C17H14OS

Molecular Weight

266.4 g/mol

IUPAC Name

(1-methylisothiochromen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H14OS/c1-17(16(18)14-8-3-2-4-9-14)15-10-6-5-7-13(15)11-12-19-17/h2-12H,1H3

InChI Key

IFEGGBNGVNZTRS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C=CS1)C(=O)C3=CC=CC=C3

Origin of Product

United States

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